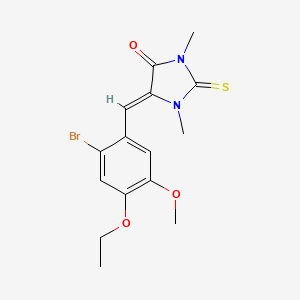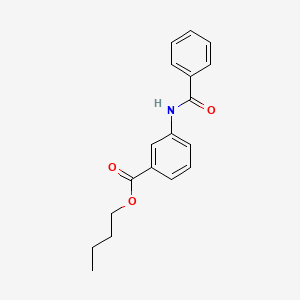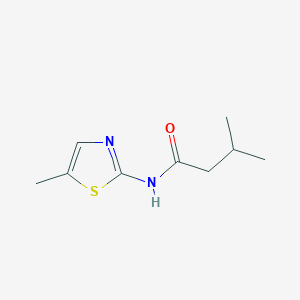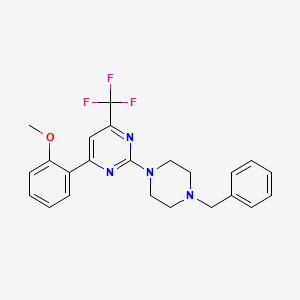
2-(4-methylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-4-quinolinecarboxylate
説明
2-(4-methylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-4-quinolinecarboxylate, also known as MQC, is a chemical compound that has been widely studied for its potential applications in scientific research. The molecule has a quinoline core structure, which is known to have a variety of biological activities, including antimalarial, anticancer, and antimicrobial properties. The purpose of
作用機序
The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular metabolism. 2-(4-methylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-4-quinolinecarboxylate has been shown to inhibit the activity of enzymes such as lactate dehydrogenase and pyruvate kinase, which are involved in the production of energy in cells. This inhibition leads to a decrease in cellular ATP levels, which can trigger apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(4-methylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-4-quinolinecarboxylate has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-(4-methylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-4-quinolinecarboxylate can induce apoptosis in cancer cells, inhibit the proliferation of bacteria, and bind to copper ions. In vivo studies have shown that 2-(4-methylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-4-quinolinecarboxylate can reduce tumor growth in mice and exhibit antibacterial activity in a mouse model of infection.
実験室実験の利点と制限
One of the main advantages of using 2-(4-methylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-4-quinolinecarboxylate in lab experiments is its fluorescent properties, which make it a useful tool for the detection of metal ions. However, one limitation is that 2-(4-methylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-4-quinolinecarboxylate is not soluble in water, which can make it difficult to use in aqueous environments. Additionally, the cytotoxicity of 2-(4-methylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-4-quinolinecarboxylate can limit its use in certain experiments, and further studies are needed to determine the optimal concentration and exposure time for different cell types.
将来の方向性
There are several future directions for research on 2-(4-methylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-4-quinolinecarboxylate. One area of interest is the development of new fluorescent probes based on the quinoline core structure. Another area is the investigation of the mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-4-quinolinecarboxylate, particularly its interactions with enzymes involved in cellular metabolism. Additionally, further studies are needed to determine the optimal conditions for the use of 2-(4-methylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-4-quinolinecarboxylate in different scientific research applications, such as the detection of metal ions and the treatment of cancer.
科学的研究の応用
2-(4-methylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-4-quinolinecarboxylate has been investigated for its potential applications in various scientific research fields. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. 2-(4-methylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-4-quinolinecarboxylate has been shown to selectively bind to copper ions, resulting in a significant increase in fluorescence intensity. This property makes 2-(4-methylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-4-quinolinecarboxylate a useful tool for the detection of copper ions in biological samples, such as blood and urine.
Another area of research is the potential use of 2-(4-methylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-4-quinolinecarboxylate as an anticancer agent. Several studies have shown that 2-(4-methylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-4-quinolinecarboxylate exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-4-quinolinecarboxylate involves the induction of apoptosis, or programmed cell death, in cancer cells. This property makes 2-(4-methylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-4-quinolinecarboxylate a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-(2-chlorophenyl)quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClNO3/c1-16-10-12-17(13-11-16)24(28)15-30-25(29)20-14-23(19-7-2-4-8-21(19)26)27-22-9-5-3-6-18(20)22/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMICDBERWGMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 5-methyl-2-[({[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4665508.png)

![5-{3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4665528.png)



![3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4665548.png)

![methyl [5-(5-bromo-3-chloro-2-methoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4665559.png)
![1-(difluoromethyl)-N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4665561.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4665585.png)
![4-({3-[(2-chlorophenoxy)methyl]-4-methoxybenzylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4665587.png)
![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4665588.png)
